3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide
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Overview
Description
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C22H24Br2N2O4 and a molecular weight of 540.24496 . This compound is characterized by the presence of bromine atoms, methoxy groups, and a benzamide structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide include:
3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide: This compound has a similar structure but with a different substituent on the cyclohexyl ring.
3-(Bromomethyl)benzonitrile: This compound shares the bromine and aromatic ring but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24Br2N2O4 |
---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H24Br2N2O4/c1-29-19-9-7-13(11-15(19)23)21(27)25-17-5-3-4-6-18(17)26-22(28)14-8-10-20(30-2)16(24)12-14/h7-12,17-18H,3-6H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
BNZAIEBXPAQRIX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)Br)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)Br)Br |
Origin of Product |
United States |
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